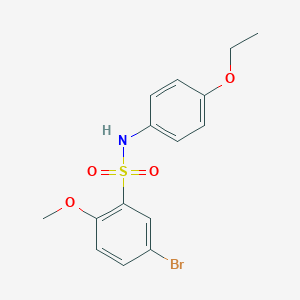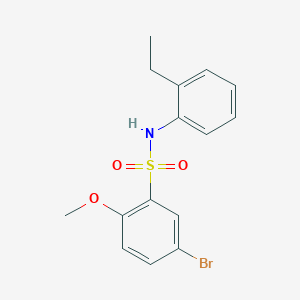
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as DCB-MePz. This compound has been synthesized and studied extensively due to its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activity by disrupting cell membranes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine in lab experiments include its potential therapeutic effects, broad-spectrum antibacterial and antifungal activity, and anti-inflammatory and analgesic effects. However, there are also limitations to using this compound in lab experiments. For example, it may have toxic effects on healthy cells and tissues. It may also have limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its effectiveness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its therapeutic applications. Overall, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a promising compound that warrants further investigation for its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with methyl iodide to obtain 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. This compound can be purified and isolated using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
Molekularformel |
C12H14Cl2N2O |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
XKQNNTORSDLEJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



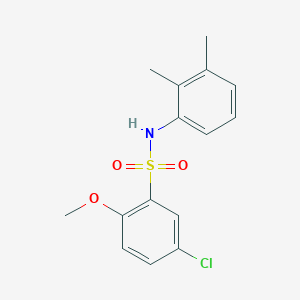
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
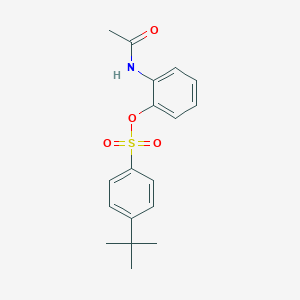
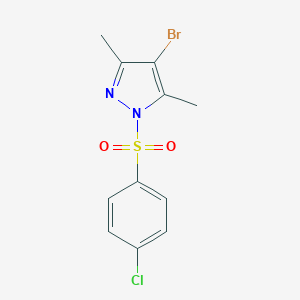
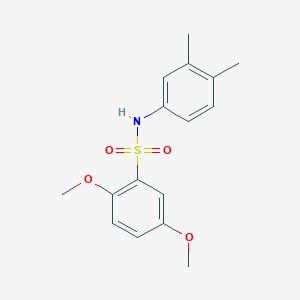
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
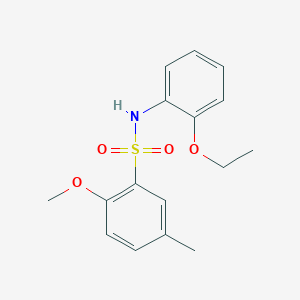

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

